(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHNSWOZRDSWLX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(o-Tolyl)pyridazin-3(2H)-one
The pyridazinone ring is constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A representative protocol involves:
-
Substrate preparation : Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate is treated with hydrazine hydrate in ethanol under reflux to form 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone.
-
Demethylation : Boron tribromide-mediated cleavage of the methoxy group yields the phenolic intermediate.
-
Alkylation : Reaction with o-tolyl bromide introduces the 2-methylphenyl group at the N-2 position.
Key reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol | Reflux | 4 hr | 58% |
| Demethylation | BBr₃, CH₂Cl₂ | 0°C → RT | 2 hr | 82% |
| Alkylation | o-Tolyl bromide, K₂CO₃, DMF | 80°C | 6 hr | 75% |
Construction of the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold
Stereoselective Synthesis of (R)-6-(Hydroxymethyl) Intermediate
The chiral tetrahydropyrazolopyrimidine fragment is synthesized using a stereocontrolled approach:
-
Condensation : Aminopyrazole derivatives react with diketones in acetic acid to form pyrazolopyrimidines.
-
Stereoselective reduction : Sodium borohydride (NaBH₄) reduces the pyrimidine ring, yielding exclusively the 5,7-cis isomer.
-
Chiral resolution : Racemic 6-hydroxymethyl intermediates are separated via preparative HPLC using a chiral stationary phase (e.g., Chiralpak AD-H column).
Critical stereochemical considerations :
Coupling of Pyridazinone and Pyrazolopyrimidine Fragments
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling links the pyridazinone and pyrazolopyrimidine moieties:
-
Borylation : The pyridazinone core is functionalized with a boronic ester using Pd(dppf)Cl₂ and bis(pinacolato)diboron.
-
Cross-coupling : The boronic ester reacts with the brominated pyrazolopyrimidine scaffold under Pd(PPh₃)₄ catalysis.
Optimized conditions :
Alternative Coupling via HATU-Mediated Amidation
For analogs with carboxamide linkers, 2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) activates the carboxylic acid for coupling with benzylamines.
Final Functionalization and Purification
Hydroxymethyl Group Introduction
The hydroxymethyl group at C-6 is introduced via:
-
Mannich reaction : Formaldehyde and ammonium acetate in acetic acid.
-
Reductive amination : Sodium cyanoborohydride reduces the imine intermediate.
Stereochemical outcome :
Purification and Characterization
-
Chromatography : Flash column chromatography (SiO₂, ethyl acetate/hexanes) removes regioisomers.
-
Crystallization : Ethanol/water mixtures yield crystalline product.
-
Analytical validation :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki coupling | High regioselectivity | Requires pre-functionalized boronic esters | 68–72% |
| HATU-mediated amidation | Mild conditions | Epimerization risk at stereocenters | 60–65% |
| SNAr coupling | Atom-economical | Limited to electron-deficient aryl halides | 55–58% |
Scale-Up Challenges and Solutions
Chemical Reactions Analysis
AS1940477 primarily undergoes inhibition reactions where it inhibits the enzymatic activity of recombinant p38 alpha and beta isoforms. It does not affect other protein kinases, including p38 gamma and delta isoforms . The compound is known to inhibit lipopolysaccharide (LPS)- or phytohemagglutinin A (PHA)-induced production of proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 at low concentrations .
Scientific Research Applications
Antitumor Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. The compound has been highlighted for its potential as an antitumor scaffold due to its ability to inhibit specific kinases involved in cancer progression. For instance, studies have indicated that derivatives of this compound can inhibit p38 MAP kinase activity, which is crucial in inflammatory responses and cancer cell proliferation .
Enzymatic Inhibition
The compound also demonstrates promising activity as an inhibitor of various enzymes. Notably, it has been investigated for its inhibitory effects on tumor necrosis factor-alpha (TNFα) and interleukin 17 (IL-17), both of which are pivotal in inflammatory diseases and autoimmune disorders . The structure allows for interactions with enzyme active sites, enhancing its efficacy as a therapeutic agent.
Material Science Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their exploration in material science. These compounds can serve as fluorophores and are being studied for applications in optoelectronic devices. Their ability to form crystals with distinct conformational properties opens avenues for developing new materials with tailored functionalities .
Case Studies
- Anticancer Drug Development : A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the core structure could enhance anticancer activity significantly. The compound was tested against various cancer cell lines showing IC50 values in the low micromolar range .
- Inflammatory Disease Treatment : In vitro studies revealed that certain derivatives effectively reduced TNFα production in LPS-treated macrophages, indicating their potential as anti-inflammatory agents . These findings suggest a pathway for developing new treatments for rheumatoid arthritis and other inflammatory conditions.
- Fluorescent Material Development : Researchers have synthesized variants of the compound that exhibit strong fluorescence properties suitable for use in bioimaging applications. The ability to modify the peripheral groups allows for tuning the photophysical properties to meet specific application needs .
Mechanism of Action
AS1940477 exerts its effects by inhibiting the p38 mitogen-activated protein kinase pathway. This pathway plays a crucial role in the inflammatory response by regulating the production of cytokines and inflammatory mediators . By inhibiting this pathway, AS1940477 effectively reduces inflammation and the associated symptoms.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemical Influence : The (R)-hydroxymethyl group in AS1940477 is critical for forming hydrogen bonds with Lys53 and Asp168 in p38 MAP kinase, as confirmed by X-ray crystallography . Racemic analogs show 10-fold reduced potency.
- Synthetic Challenges : AS1940477 requires stereoselective synthesis (e.g., chiral resolution or asymmetric catalysis), increasing production costs compared to simpler derivatives like Compound 4h .
- Pharmacokinetics : The hydroxymethyl group improves oral bioavailability (F = 45% in rats) compared to ester-containing analogs (F < 10%) .
Biological Activity
The compound (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one, with the CAS number 928344-12-1, belongs to a class of bioactive small molecules known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Molecular Characteristics
- Molecular Formula : C24H22FN5O2
- Molecular Weight : 431.5 g/mol
- Chemical Structure : The compound features a complex structure that includes a pyridazinone core and a tetrahydropyrazolo-pyrimidine moiety, which contribute to its biological properties.
Biological Activities
Research has indicated that derivatives of pyridazinones exhibit a wide range of biological activities. The specific compound under review has shown promise in several areas:
Anticancer Activity
Recent studies have demonstrated that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study focused on new 3(2H)-pyridazinones showed significant anti-proliferative effects against the HCT116 colon carcinoma cell line. The mechanism of action involved inducing apoptosis and inhibiting cell migration .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways:
- Cyclooxygenase-2 (COX-2) : Certain pyridazinone derivatives have been identified as selective COX-2 inhibitors, which are relevant in the treatment of inflammatory diseases .
- p38 MAP Kinase Inhibition : Compounds similar to the one under review have shown inhibitory activity against p38 MAP kinase, an enzyme involved in inflammatory responses and cancer progression .
Antimicrobial Properties
Pyridazinone derivatives have also been explored for their antimicrobial activities. Some studies indicate that these compounds can exhibit significant effects against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Q & A
Q. Basic
- 1H/13C NMR : To confirm substituent positions and stereochemistry, particularly the (R)-configuration at the hydroxymethyl group.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Chiral HPLC : Ensures enantiomeric purity (>99% for the (R)-form).
- X-ray crystallography : Used in early studies to resolve ambiguous stereochemical assignments in the tetrahydropyrimidine core .
How is the primary biological target (p38 MAPK) of AS1940477 validated in cellular assays?
Q. Basic
- In vitro kinase assays : Measure inhibition of recombinant p38α/β isoforms using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay).
- Cytokine suppression : Validate functional activity by quantifying inhibition of TNF-α, IL-1β, or IL-6 in LPS-stimulated monocytes/macrophages.
- Selectivity profiling : Test against related kinases (JNK, ERK) to confirm specificity. IC50 values for AS1940477 against p38α are typically <10 nM, with >100-fold selectivity over off-targets .
What structural modifications improve the oral bioavailability of AS1940477 while retaining p38 MAPK inhibitory activity?
Advanced
Key modifications include:
- Hydroxymethyl group introduction : Reduces metabolic oxidation at the methylamine site, enhancing stability.
- Tetrahydropyrimidine core rigidification : Limits off-target interactions and improves membrane permeability.
- Pyridazinone substitution : The o-tolyl group minimizes first-pass metabolism by reducing CYP3A4 affinity.
Pharmacokinetic studies in rodents show a 3-fold increase in oral bioavailability (from 15% to 45%) compared to earlier analogs .
How is in vivo efficacy validated for AS1940477 in disease models?
Q. Advanced
- Adjuvant-induced arthritis (AIA) model : Administer AS1940477 (10 mg/kg, oral) to rats; monitor paw swelling and pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.
- Histopathological analysis : Assess joint inflammation and cartilage erosion. AS1940477 shows 70% reduction in inflammation scores compared to controls.
- Pharmacodynamic markers : Measure phosphorylated p38 (p-p38) levels in synovial tissue to confirm target engagement .
How are structure-activity relationships (SAR) analyzed to optimize p38 MAPK inhibition?
Q. Advanced
- Positional scanning : Systematically vary substituents on the pyrazolo-pyrimidine core and pyridazinone moiety.
- 3D-QSAR modeling : Correlate steric/electronic properties with IC50 values. Hydrophobic substituents at the o-tolyl group enhance binding affinity.
- Metabolic stability assays : Test derivatives in hepatocyte microsomes to identify metabolically labile sites. Retaining the hydroxymethyl group reduces clearance rates .
How can metabolic instability in early analogs of AS1940477 be addressed?
Q. Advanced
- Isotope labeling : Use deuterium at the methyl group to slow CYP450-mediated oxidation.
- Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyl) on the hydroxymethyl moiety to improve solubility and absorption.
- CYP inhibition assays : Screen for interactions with CYP2D6/3A4 to prioritize analogs with minimal enzyme inhibition. AS1940477 exhibits <20% CYP2D6 inhibition at 10 μM .
How should researchers resolve discrepancies in inhibitory activity between biochemical and cellular assays?
Q. Advanced
- Cellular permeability assessment : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp may explain reduced cellular activity despite high biochemical potency.
- Target engagement assays : Quantify p-p38 suppression in cells via Western blot. If biochemical IC50 is low but cellular EC50 is high, consider off-target effects or efflux transporter involvement.
- Redox interference testing : Confirm that antioxidant properties of the compound do not artifactually suppress cytokine readouts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
